(r,s)-Josiphos
Description
Properties
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBZFMPHBAUCQ-KHZPMNTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450694 | |
| Record name | (R)-(S)-Josiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155806-35-2 | |
| Record name | (R)-(S)-Josiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ugi’s Amine: The Chiral Ferrocene Backbone
The preparation of (R,S)-Josiphos ligands begins with the synthesis of [1-(dimethylamino)ethyl]ferrocene (Ugi’s amine), which introduces both planar chirality from the ferrocene moiety and a stereogenic center. The canonical route starts with ferrocene (η⁵-C₅H₅)₂Fe, which undergoes Friedel-Crafts acetylation using acetyl chloride (1.2 equiv) and AlCl₃ (1.2 equiv) in dichloromethane to yield acetylferrocene (84% yield). Subsequent reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in benzene produces 1-ferrocenylethanol (39% yield), though this step suffers from moderate efficiency due to competing side reactions.
Resolution of racemic Ugi’s amine employs L-tartaric acid in methanol, forming diastereomeric salts that crystallize selectively. A critical innovation involves using 1H NMR spectroscopy with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) to quantify enantiomeric excess, achieving >99:1 er for both (R)- and (S)-enantiomers. This method circumvents the need for chiral HPLC, significantly reducing analytical costs.
Directed Lithiation and Phosphine Functionalization
Ortho-Lithiation of Ugi’s Amine
The introduction of phosphine groups to the ferrocene scaffold relies on directed ortho-lithiation . Treatment of (R)-Ugi’s amine with n-butyllithium (nBuLi, 1.2 equiv) in diethyl ether at −78°C generates a lithiated intermediate that reacts with chlorodiphenylphosphine (2 equiv) to install the first phosphine group (Scheme 5). This step proceeds with >95% regioselectivity due to the directing effect of the dimethylamino group.
Phosphine Substitution via SN1 Mechanism
The second phosphine group is introduced through an SN1-type substitution of the dimethylamino moiety. Heating (R)-Ugi’s amine derivatives with secondary phosphines (e.g., dicyclohexylphosphine) in acetic acid at reflux facilitates the formation of this compound ligands. Kinetic studies reveal that electron-donating groups on the phosphine accelerate substitution rates by stabilizing the intermediate carbocation. For example, using dicyclohexylphosphine (1.1 equiv) in acetic acid yields the Josiphos precursor in 59% yield over two steps.
Trifluoromethylated Josiphos Derivatives
Trifluoromethylation Strategies
Recent advances incorporate trifluoromethyl groups to modulate electron density at phosphorus. The ACS route employs hypervalent iodine reagents (e.g., benziodoxolone trifluoromethylating agents) to functionalize Josiphos ligands. For instance, treating iodophenylpropan-2-ol (8 ) with tert-butyl hypochlorite and TMSCF₃ (Ruppert–Prakash reagent) in the presence of KF produces trifluoromethylated intermediates (2 ) in 72% yield (Scheme 4). X-ray crystallography confirms that the CF₃ group shortens metal-phosphorus bond lengths (e.g., Ir–P(CF₃)(Ph) = 2.2731 Å vs. Ir–P(Ph₂) = 2.3162 Å), enhancing σ-donation to metal centers.
Catalytic Performance of CF₃-Modified Ligands
Trifluoromethylated Josiphos ligands exhibit superior activity in Rh-catalyzed asymmetric hydrogenation. For dimethyl itaconate (DMI), ligands 39a and 39b achieve turnover frequencies (TOF) of 3000–4000 h⁻¹ and enantiomeric excesses of 95–97% ee, outperforming non-fluorinated analogues. The CF₃ group’s electron-withdrawing nature increases oxidative stability while maintaining stereochemical control.
Metal Complexation and Stabilization
Copper(I) Complexation for Air Stability
Purification challenges for free Josiphos ligands led to the development of copper(I) complexes . Treatment of crude this compound with CuBr·S(CH₃)₂ in dichloromethane (0.07 M) precipitates the air-stable [Cu(JosiPhos)Br] complex (9 ) in 59% yield. This complex resists oxidation during column chromatography and storage, addressing a longstanding limitation in handling chiral phosphines.
Rhodium and Iridium Complexes
Complexation with [Rh(cod)₂]OTf or [Ir(cod)Cl]₂ generates active catalysts for hydrogenation. X-ray analyses of Rh complexes show pseudo-tetrahedral geometries, with bite angles of 92–94° between phosphorus atoms. These structural features correlate with high enantioselectivity in α-acetamidocinnamate reductions (up to 88% ee).
Analytical and Mechanistic Insights
NMR Characterization
¹H NMR spectroscopy proves critical for monitoring Ugi’s amine resolution. The methyl group adjacent to nitrogen resonates at δ 1.44 ppm (d, J = 6.9 Hz), while ferrocene protons appear as multiplet signals between δ 3.97–4.19 ppm. ³¹P NMR of Josiphos ligands shows distinct peaks for inequivalent phosphorus atoms (e.g., δ −15.2 ppm for PPh₂ and δ 34.6 ppm for PCy₂).
Kinetic Studies of Phosphine Substitution
Rate determinations for SN1 substitutions reveal first-order dependence on acetic acid concentration (kobs = 1.2 × 10⁻³ s⁻¹ at 80°C). Isotopic labeling experiments confirm protonation of the dimethylamino group as the rate-determining step, followed by carbocation formation and phosphine attack.
Applications in Asymmetric Catalysis
Hydrogenation of α,β-Unsaturated Esters
This compound ligands enable efficient hydrogenation of dimethyl itaconate (DMI) and methyl α-acetamidocinnamate (MAA). Using [Rh(JosiPhos)(cod)]OTf catalysts, TOFs reach 6000 h⁻¹ for MAA with 88% ee, matching industry benchmarks for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: (R,S)-Josiphos undergoes various types of reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to form phosphine oxides.
Reduction: The phosphine oxides can be reduced back to phosphines using reducing agents such as hydrogen or hydrides.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Various nucleophiles can be used to replace the phosphine groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Key Applications
-
Palladium-Catalyzed Reactions
- Negishi Couplings : (R,S)-Josiphos has been utilized in palladium-catalyzed Negishi cross-couplings, demonstrating significant improvements in regio- and enantioselectivity. Studies indicate that the ligand's conformation directly influences the reaction pathway and product distribution .
- Hydrogenation Reactions : The ligand facilitates the hydrogenation of various unsaturated compounds, achieving high enantiomeric excesses. For instance, the hydrogenation of C=C bonds has shown enantioselectivities exceeding 92% under optimized conditions .
-
Copper-Catalyzed Reactions
- Conjugate Additions : Copper complexes of this compound have proven effective in enantioselective conjugate additions, particularly with Grignard reagents. These reactions often yield high enantiomeric ratios, making them valuable for synthesizing chiral intermediates .
- Borylation Reactions : The use of this compound in copper-catalyzed borylation has also been documented, yielding significant improvements in selectivity compared to other ligands .
- Ruthenium-Catalyzed Reactions
Case Study 1: Asymmetric Synthesis of Chromanoylpyridine Derivatives
In a study focused on synthesizing chromanoylpyridine derivatives—intermediates for antihypertensive agents—this compound was used as a ligand in palladium-catalyzed reactions. The results showed high enantioselectivity but moderate activity, highlighting the need for further optimization of reaction conditions to enhance yields .
Case Study 2: Copper-Catalyzed Addition of Grignard Reagents
A series of experiments demonstrated that copper complexes derived from this compound significantly improved the regio- and enantioselectivity in the addition of Grignard reagents to α-H-substituted enones. The introduction of tert-butyl groups on the phosphine moiety further enhanced performance, achieving yields up to 78% with excellent selectivities .
Comparative Data Table
| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Palladium-Catalyzed Negishi Coupling | This compound-Pd | 85 | 92 |
| Hydrogenation of C=C Bonds | This compound-Pd | 90 | 95 |
| Copper-Catalyzed Conjugate Addition | This compound-Cu | 78 | 90 |
| Ruthenium-Catalyzed Synthesis | This compound-Ru | 82 | 88 |
Mechanism of Action
The mechanism by which (R,S)-Josiphos exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex then participates in catalytic reactions, where the chiral environment created by the ligand induces enantioselectivity. The molecular targets include various substrates that undergo transformation in the presence of the chiral metal complex, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Key Properties :
- Steric Effects : The bulky dicyclohexylphosphine group creates significant steric hindrance, promoting selective substrate binding .
- Electronic Tuning : Substituents on the phosphine groups (e.g., tert-butyl, aryl, or trifluoromethyl) modulate electron-donating/withdrawing properties, enhancing catalytic activity in hydrogenation, conjugate reductions, and cross-coupling reactions .
- Applications : Widely used in industrial processes, such as the synthesis of (S)-metolachlor (a herbicide) via iridium-catalyzed asymmetric hydrogenation , and in academic research for osmium- and rhodium-catalyzed transformations .
Chiral diphosphine ligands like BINAP, DuPhos, Xantphos, and biaryl dialkylphosphines (e.g., CyPFtBu) share structural or functional similarities with (R,S)-Josiphos. Below is a systematic comparison:
Table 1: Comparative Analysis of this compound and Related Ligands
Key Research Findings
Hydrogenation Efficiency :
- This compound outperforms BINAP in osmium-catalyzed ketone hydrogenation, achieving 92% ee vs. BINAP’s 70–85% .
- Conformational flexibility in Josiphos derivatives (e.g., 3,5-TMS-Josiphos) enables adaptive coordination in copper-catalyzed β-fluoride elimination, yielding high enantioselectivity .
Cross-Coupling Reactions :
- In Pd-catalyzed asymmetric cycloadditions, Josiphos provides moderate enantioselectivity (0–83% ee), whereas Xantphos achieves higher yields but lacks stereocontrol .
- Rhodium/Josiphos systems enable mild conditions (40°C) for aryl amination, contrasting with CyPFtBu, which requires 100°C .
Steric vs. Electronic Effects :
- Josiphos’ steric bulk enhances regioselectivity in rhodium-catalyzed ring-opening reactions, while electron-rich ligands like CyPFtBu favor electron-deficient substrates .
- Substituent variation in Josiphos (e.g., trifluoromethyl groups) improves catalytic longevity in acidic media compared to DuPhos .
Industrial Scalability :
- Josiphos ligands are preferred over BINAP for large-scale hydrogenation due to their air stability and compatibility with diverse metals (Ir, Rh, Cu) .
Contradictions and Limitations
- Enantioselectivity Variability : Josiphos exhibits lower ee (86–92%) in Os-catalyzed hydrogenation compared to in situ systems using (S,R)-Josiphos* (90–99% ee) .
- Substrate Sensitivity : Strongly electron-withdrawing groups or ortho-substituted aryl halides reduce enantioselectivity in Pd/Josiphos systems .
Biological Activity
(r,s)-Josiphos is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. Its unique structural properties allow it to facilitate various chemical reactions with high selectivity and efficiency. This article explores the biological activity associated with this compound, including its applications in catalysis, potential therapeutic uses, and relevant case studies.
This compound is characterized by its bidentate coordination ability, which allows it to form stable complexes with transition metals such as rhodium (Rh) and ruthenium (Ru). The general structure can be represented as follows:
This structure enables this compound to act as an effective ligand in various catalytic processes, particularly in hydrogenation reactions.
Enantioselective Hydrogenation
One of the primary applications of this compound is in enantioselective hydrogenation. Research indicates that this compound can significantly enhance the enantioselectivity of reactions involving α-aminomethylacrylates. For instance, a study demonstrated that using 1.1 mol% of this compound with rhodium catalysts resulted in high yields and enantioselectivities exceeding 99% under optimal conditions .
| Catalyst | Ligand | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Rh(NBD)2BF4 | This compound | MeOH, RT, 50 psi H2 | >98 | >99.5 |
Antitumor Properties
Recent studies have investigated the potential antitumor activity of metal complexes formed with this compound. These complexes have shown promising results against various cancer cell lines. For example, a complex with rhodium demonstrated cytotoxicity that was two times greater than cis-diaminedichloroplatinum(II) against L1210 murine leukemia cells . This suggests that this compound may play a role in developing new anticancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with compounds synthesized using this compound. Certain derivatives have been shown to exhibit activity against Parkinson's disease symptoms, potentially acting as antagonists at specific neurotransmitter receptors . This highlights the compound's versatility beyond catalysis into therapeutic applications.
Study 1: Asymmetric Synthesis of Bioactive Compounds
In a notable case study, researchers utilized this compound in the asymmetric synthesis of a series of bioactive tetrahydroisoquinolines. The resulting products exhibited significant biological activity, including modulation of neurotransmitter systems and potential applications in treating neurological disorders .
Study 2: Development of Chiral Drugs
Another study focused on the use of this compound in synthesizing chiral drugs through catalytic processes. The ligands facilitated high enantioselectivity in reactions that produced key intermediates for pharmaceuticals, demonstrating their importance in drug development .
Q & A
Basic Research Questions
Q. How can (R,S)-Josiphos ligands be synthesized and characterized for catalytic applications?
- Methodological Answer : this compound ligands are synthesized via palladium-catalyzed coupling of enantiopure ferrocenylphosphine precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm stereochemistry, X-ray crystallography for structural elucidation, and elemental analysis to verify purity. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, and stoichiometry) and purification steps (e.g., chromatography or recrystallization) .
Q. What are the primary catalytic applications of this compound in asymmetric hydrogenation?
- Methodological Answer : this compound is widely used in transition metal-catalyzed hydrogenation of ketones and imines. For example, in osmium-catalyzed transfer hydrogenation of acetophenone, this compound ligands achieve up to 99% enantiomeric excess (ee) and turnover frequencies (TOF) of 10⁵–10⁶ h⁻¹. Researchers should optimize parameters such as metal-ligand ratio, solvent polarity, and temperature to maximize catalytic efficiency .
Q. How does the electronic nature of substituents influence enantioselectivity in this compound-catalyzed reactions?
- Methodological Answer : Electron-withdrawing substituents on substrates (e.g., aryl bromides) reduce enantioselectivity due to weakened metal-ligand interactions. Steric effects from ortho-substituents further complicate transition-state geometry. Systematic studies comparing substituent effects (e.g., Hammett plots) and computational modeling (DFT) can elucidate structure-activity relationships .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in Pd-catalyzed C–N coupling reactions?
- Methodological Answer : Computational studies reveal that this compound facilitates oxidative addition of aryl bromides to Pd(0) centers while stabilizing intermediates via chelation. The ligand’s bite angle and electron-donating phosphine groups accelerate transmetalation and reductive elimination steps. Researchers should combine kinetic profiling (e.g., Eyring analysis) with in-situ spectroscopic techniques (e.g., XAS) to validate proposed mechanisms .
Q. How can contradictions in enantioselectivity data for this compound across different catalytic systems be resolved?
- Methodological Answer : Discrepancies often arise from variations in substrate-metal coordination modes or competing reaction pathways. For example, NH₃ substitution at Pd centers is more favorable than t-BuO⁻, altering catalytic cycles. Researchers should perform cross-validation using standardized substrates (e.g., acetophenone derivatives) and replicate conditions from conflicting studies to identify critical variables (e.g., base strength, solvent) .
Q. What strategies improve the diastereoselectivity of this compound in asymmetric allylic alkylation?
- Methodological Answer : Low diastereoselectivity (e.g., R = Me or n-Pr) can be addressed by modifying the ligand’s ferrocene backbone to increase rigidity. Introducing chiral auxiliaries or co-catalysts (e.g., Lewis acids) may also stabilize specific transition states. High-throughput screening of ligand libraries and multivariate analysis (e.g., PCA) can identify optimal combinations .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility of this compound-catalyzed reactions?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: report detailed synthetic procedures (including catalyst activation steps), characterize all novel compounds with NMR and HRMS, and provide raw data (e.g., chromatograms) in supplementary materials. For computational studies, include Cartesian coordinates and Gibbs free energy profiles .
Q. What statistical methods are appropriate for analyzing enantioselectivity data in this compound studies?
- Methodological Answer : Use multivariate regression to correlate ee values with substrate descriptors (e.g., steric bulk, electronic parameters). For small datasets, non-parametric tests (e.g., Mann-Whitney U) assess significance. Report confidence intervals and effect sizes to avoid overinterpretation .
Key Recommendations for Researchers
- Literature Review : Use Google Scholar and ERIC with keywords like “Josiphos enantioselectivity” or “asymmetric hydrogenation” to identify high-impact studies. Exclude non-peer-reviewed sources .
- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Ethical Reporting : Disclose conflicts of interest and archive raw data in repositories like Zenodo to comply with Open Science standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
